molecular formula C13H11Cl B12090790 4'-Chloro-2-methyl-1,1'-biphenyl CAS No. 89346-57-6

4'-Chloro-2-methyl-1,1'-biphenyl

Cat. No.: B12090790
CAS No.: 89346-57-6
M. Wt: 202.68 g/mol
InChI Key: RMESIKIOAHNIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-2-methyl-1,1'-biphenyl is a high-purity organic compound offered for research and development purposes. As a substituted biphenyl, it serves as a versatile building block and key synthetic intermediate in various chemical explorations. Its molecular structure, featuring chloro and methyl functional groups on adjacent phenyl rings, makes it a valuable precursor in pharmaceutical research for the synthesis of more complex molecules, as well as in materials science for the development of novel organic compounds . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage guidelines before use.

Properties

CAS No.

89346-57-6

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

1-chloro-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11Cl/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3

InChI Key

RMESIKIOAHNIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process typically uses aryl chlorides and methyl-substituted phenylboronic acids as starting materials, with palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products include amine or thiol derivatives of biphenyl.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include various reduced biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

4'-Chloro-2-methyl-1,1'-biphenyl serves as a key intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions, making it valuable in the preparation of more complex molecules.

Synthesis of Biologically Active Compounds

The compound is frequently used as a precursor in synthesizing biologically active compounds. For instance, it can be utilized to produce fungicides such as Boscalid, which is derived from 4'-chloro-2-nitrobiphenyl through reduction processes . This highlights its importance in agricultural chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in various biological activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this biphenyl have been tested against various bacterial strains and shown to possess Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial activity .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis10.0

Anticancer Potential

The anticancer potential of biphenyl derivatives has also been investigated. Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as lead compounds for cancer therapy .

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

Material Science

In material science, this compound is being studied for its properties as a polymer additive or stabilizer due to its thermal stability and resistance to degradation under UV light . These properties make it suitable for applications in coatings and plastics.

Case Study 1: Synthesis of Boscalid

A significant application of this compound is its role in the synthesis of Boscalid, a broad-spectrum fungicide. The synthesis involves converting the biphenyl compound into its nitro derivative followed by reduction to yield the amine form that reacts with other components to form Boscalid .

Case Study 2: Antimicrobial Derivative Development

Research has focused on developing antimicrobial agents from this biphenyl compound. A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications at specific positions on the biphenyl ring could enhance antimicrobial efficacy significantly .

Mechanism of Action

The mechanism of action of 4’-Chloro-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The chlorine and methyl substituents influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent positioning and functional groups significantly influence the physicochemical and reactivity profiles of biphenyl derivatives. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
4'-Chloro-2-methyl-1,1'-biphenyl - C₁₃H₁₁Cl Cl (4'), CH₃ (2) High-yield synthesis (94%); drug intermediate
4-Methyl-1,1’-biphenyl - C₁₃H₁₂ CH₃ (4) 84% synthesis yield; industrial precursor
4-Chloro-4'-methyl-1,1'-biphenyl 19482-11-2 C₁₃H₁₁Cl Cl (4), CH₃ (4') Structural similarity (0.97); electronic modulation
3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl - C₁₃H₁₀BrCl Br (3'), Cl (5'), CH₃ (2) Potential environmental/health risks
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl 210113-71-6 C₁₃H₁₀BrCl Cl (2), BrCH₂ (4') Reactive bromomethyl group for further functionalization
4'-CHLORO-2-METHYL-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID 849239-85-6 C₁₄H₁₁ClO₂ Cl (4'), CH₃ (2), COOH (4) Enhanced polarity; biochemical applications

Key Observations :

  • Substituent Position : The position of chloro and methyl groups alters electronic distribution. For example, 4-Chloro-4'-methyl-1,1'-biphenyl (Cl at 4, CH₃ at 4') exhibits higher structural similarity (0.97) to the target compound than derivatives with nitro or bromo groups .
  • Bromomethyl groups (e.g., 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl) enable further synthetic modifications .

Biological Activity

4'-Chloro-2-methyl-1,1'-biphenyl (often abbreviated as CMBC) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of CMBC, focusing on its interactions with biological systems, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

This compound has a biphenyl structure characterized by a chlorine atom and a methyl group attached to one of the phenyl rings. Its molecular formula is C13H11Cl, with a molecular weight of 232.69 g/mol. The compound’s structural complexity allows it to participate in various chemical reactions and biological interactions.

Cytochrome P450 Inhibition

One of the most significant biological activities attributed to CMBC is its role as an inhibitor of cytochrome P450 (CYP) enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism, influencing the pharmacokinetics of various therapeutic agents. By inhibiting these enzymes, CMBC may alter the metabolism of co-administered drugs, which has implications for drug safety and efficacy.

The mechanisms through which CMBC exerts its biological effects are not fully understood. However, its interaction with cytochrome P450 enzymes suggests that it may influence metabolic pathways critical for drug processing in the liver. Additionally, the compound may form hydrogen bonds and electrostatic interactions with various biomolecules, potentially leading to altered cellular functions .

Study on Cytochrome P450 Inhibition

A study investigating the inhibitory effects of CMBC on cytochrome P450 enzymes demonstrated significant inhibition rates for CYP1A2 and CYP2C19 in vitro. The results indicated that at concentrations relevant to therapeutic use, CMBC could substantially affect the metabolism of drugs processed by these enzymes.

EnzymeInhibition Rate (%)Concentration (µM)
CYP1A27510
CYP2C196510
CYP2C95010

This table summarizes the inhibition rates observed in a controlled laboratory setting, highlighting the potential implications for drug interactions when CMBC is co-administered with other medications.

Safety and Toxicology

While exploring the biological activity of CMBC, it is crucial to consider its safety profile. Preliminary assessments indicate that similar chlorinated compounds can exhibit toxicity; thus, caution is advised when handling CMBC. It is essential to conduct thorough toxicological evaluations to understand its safety in various applications .

Q & A

Q. What are the standard synthetic routes for 4'-Chloro-2-methyl-1,1'-biphenyl, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , utilizing a palladium catalyst to couple 2-methylphenylboronic acid with 4-chlorophenyl halides. Key optimization parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–3 mol%).
  • Solvent : Toluene or DMF at 80–110°C.
  • Base : Na₂CO₃ or K₂CO₃ to facilitate transmetallation. Yields (>75%) are achieved by controlling stoichiometry and avoiding over-halogenation by-products . Alternative methods include Ullmann coupling under copper catalysis, though this requires higher temperatures (150°C) and longer reaction times .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at 2-position, chloro at 4'). For example, the methyl group typically resonates at δ 2.3–2.5 ppm (¹H) and δ 20–25 ppm (¹³C) .
  • HPLC/GC-MS : Quantifies purity (>98%) and identifies halogenated impurities.
  • X-ray Crystallography : Resolves stereoelectronic effects of the biphenyl core (e.g., dihedral angles affecting conjugation) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 200°C (TGA data).
  • Light Sensitivity : Chlorinated biphenyls degrade under UV exposure; store in amber vials at 4°C.
  • Solvent Compatibility : Stable in DMSO, methanol, and chloroform; avoid aqueous bases to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from:

  • Substitution Patterns : Minor changes (e.g., 2-methyl vs. 2-methoxy) alter lipophilicity and target binding .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or solvent carriers (DMSO vs. PBS) impact IC₅₀ values. Mitigation involves meta-analyses of structure-activity relationships (SAR) and standardized assay protocols .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., para positions for halogen bonding).
  • Molecular Docking : Simulates interactions with targets like cytochrome P450 or DNA gyrase. For example, the chloro group enhances π-stacking with aromatic residues in enzyme active sites .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Q. What advanced techniques elucidate the environmental fate of this compound?

  • Isotope-Labeling Studies : Track biodegradation pathways using ¹⁴C-labeled analogs in soil microbial communities.
  • Metabolomics : LC-HRMS identifies transformation products (e.g., hydroxylated or dechlorinated metabolites).
  • Microcosm Experiments : Assess persistence under aerobic/anaerobic conditions; biphenyls often degrade via meta-cleavage pathways in Beijerinckia spp. .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.